molecular formula C9H14N2OS B2997351 8-Methyl-2-thioxo-1,3-diazaspiro[4.5]decan-4-one CAS No. 92988-78-8

8-Methyl-2-thioxo-1,3-diazaspiro[4.5]decan-4-one

Cat. No.: B2997351
CAS No.: 92988-78-8
M. Wt: 198.28
InChI Key: FFWYDBHZOHVJIP-UHFFFAOYSA-N
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Description

8-Methyl-2-thioxo-1,3-diazaspiro[45]decan-4-one is a chemical compound with a complex molecular structure It belongs to the class of spiro compounds, which are characterized by a unique bicyclic framework

Mechanism of Action

Target of Action

The primary targets of 8-Methyl-2-thioxo-1,3-diazaspiro[4Similar compounds such as 2,8-diazaspiro[45]decan-1-one derivatives have been found to inhibit the kinase activity of receptor interaction protein kinase 1 (RIPK1) . RIPK1 is a crucial mediator of necroptosis, a form of programmed cell death .

Mode of Action

The exact mode of action of 8-Methyl-2-thioxo-1,3-diazaspiro[4Related compounds have been shown to inhibit ripk1, thereby blocking the activation of the necroptosis pathway . This suggests that 8-Methyl-2-thioxo-1,3-diazaspiro[4.5]decan-4-one might interact with its targets in a similar manner.

Biochemical Pathways

The biochemical pathways affected by 8-Methyl-2-thioxo-1,3-diazaspiro[4Inhibition of ripk1, as seen with similar compounds, would affect the necroptosis pathway . Necroptosis is a key driver in various inflammatory diseases , so inhibiting this pathway could have significant downstream effects.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 8-Methyl-2-thioxo-1,3-diazaspiro[4A related compound, identified as compound 48, demonstrated excellent metabolic stability . This suggests that this compound might have similar properties, potentially leading to good bioavailability.

Result of Action

The molecular and cellular effects of 8-Methyl-2-thioxo-1,3-diazaspiro[4Similar compounds have shown significant anti-necroptotic effects in necroptosis models . This suggests that this compound might have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-2-thioxo-1,3-diazaspiro[4.5]decan-4-one typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the cyclization of a suitable precursor, such as a diamine, with a thioamide derivative under specific reaction conditions. The reaction may require the use of catalysts and controlled temperatures to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using reactors designed to handle high volumes. The process would be optimized for efficiency and yield, ensuring that the compound is produced consistently and cost-effectively. Quality control measures would be in place to ensure the purity and integrity of the final product.

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-2-thioxo-1,3-diazaspiro[4.5]decan-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate may be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

Major Products Formed: The reactions can lead to the formation of different products, depending on the reagents and conditions used. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, 8-Methyl-2-thioxo-1,3-diazaspiro[4.5]decan-4-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has shown potential as an inhibitor of certain enzymes or receptors. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory agent or in the treatment of certain diseases. Its ability to modulate biological pathways can be harnessed for therapeutic purposes.

Industry: In industry, this compound may be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Comparison with Similar Compounds

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione

  • 8-Methyl-2-thioxo-1-oxa-3,8-diazaspiro[4.5]decan-4-one

Uniqueness: 8-Methyl-2-thioxo-1,3-diazaspiro[45]decan-4-one stands out due to its specific structural features and reactivity profile

Properties

IUPAC Name

8-methyl-2-sulfanylidene-1,3-diazaspiro[4.5]decan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS/c1-6-2-4-9(5-3-6)7(12)10-8(13)11-9/h6H,2-5H2,1H3,(H2,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWYDBHZOHVJIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)C(=O)NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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